molecular formula C19H17NO B14629665 3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline CAS No. 53853-17-1

3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline

Cat. No.: B14629665
CAS No.: 53853-17-1
M. Wt: 275.3 g/mol
InChI Key: OILFHVWGVBCSCH-UHFFFAOYSA-N
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Description

3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline is a heterocyclic compound that belongs to the class of benzoquinolines It is characterized by a phenoxy group attached to a tetrahydrobenzoquinoline core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline typically involves the reaction of 3-hydroxy-1,2,3,4-tetrahydrobenzo[h]quinoline with phenol derivatives under specific conditions. One common method involves the use of thionyl chloride to chlorinate the compound at room temperature, which can lead to partial chlorination and aromatization of the tetrahydropyridine ring at elevated temperatures (75–80°C) .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Thionyl Chloride: Used for chlorination reactions at room temperature and elevated temperatures.

    Phenol Derivatives: Used in the synthesis of the compound.

Major Products Formed

Scientific Research Applications

3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical transformations, such as chlorination and aromatization, which can influence its biological activity .

Comparison with Similar Compounds

Similar Compounds

Properties

CAS No.

53853-17-1

Molecular Formula

C19H17NO

Molecular Weight

275.3 g/mol

IUPAC Name

3-phenoxy-1,2,3,4-tetrahydrobenzo[h]quinoline

InChI

InChI=1S/C19H17NO/c1-2-7-16(8-3-1)21-17-12-15-11-10-14-6-4-5-9-18(14)19(15)20-13-17/h1-11,17,20H,12-13H2

InChI Key

OILFHVWGVBCSCH-UHFFFAOYSA-N

Canonical SMILES

C1C(CNC2=C1C=CC3=CC=CC=C32)OC4=CC=CC=C4

Origin of Product

United States

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